

N-Boc-N-bis(PEG3-acid) CAS number and molecular weight

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Compound of Interest

Compound Name: N-Boc-N-bis(PEG3-acid)

Cat. No.: B3325079

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An in-depth analysis of the compound "**N-Boc-N-bis(PEG3-acid)**" reveals the existence of two distinct molecules often referred to by similar names. This technical guide aims to provide comprehensive data for both entities to ensure clarity and accuracy for researchers, scientists, and drug development professionals.

Compound Identification and Properties

For clarity, the two compounds will be designated as Compound A and Compound B.

Compound A: N-(Boc-PEG3)-N-bis(PEG3-acid)

This molecule is a branched PEG derivative featuring a Boc-protected amine and two terminal carboxylic acids.

Property	Value	References
CAS Number	2055042-61-8	[1][2][3][4]
Molecular Weight	700.8 g/mol	[1][2][3][4]
Molecular Formula	C31H60N2O15	[1][2][3][4]
Purity	>96%	[3]

Compound B: **N-Boc-N-bis(PEG3-Acid)**

This is also a branched PEG derivative with a Boc-protected amino group and two terminal carboxylic acids, but with a different molecular structure and weight.

Property	Value	References
CAS Number	2055023-35-1	[5][6]
Molecular Weight	525.59 g/mol	[6][7]
Molecular Formula	C23H43NO12	[5]
Purity	98%	[5]

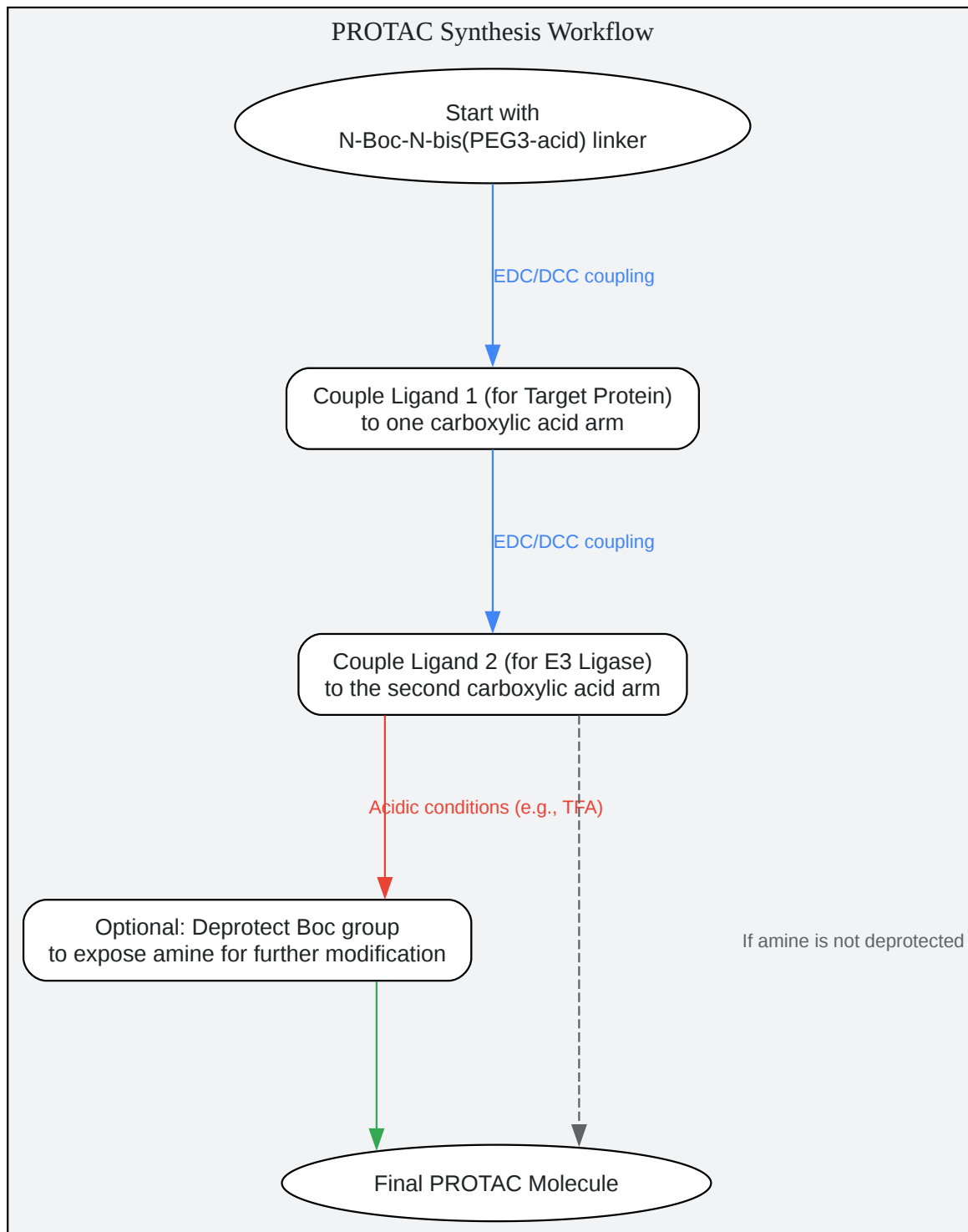
Chemical Structure and Reactivity

Both compounds share a common structural motif: a central nitrogen atom to which a Boc-protected amine and two PEGylated carboxylic acid arms are attached. The key difference lies in the length of the PEG chains, which accounts for the variation in molecular weight and formula.

The terminal carboxylic acids of both molecules can be reacted with primary amino groups using standard coupling agents like EDC or DCC to form stable amide bonds. The Boc protecting group on the amine can be removed under acidic conditions, revealing a primary amine for further conjugation.

Experimental Workflow: PROTAC Synthesis

These molecules are frequently utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A generalized experimental workflow for their use in PROTAC synthesis is outlined below.

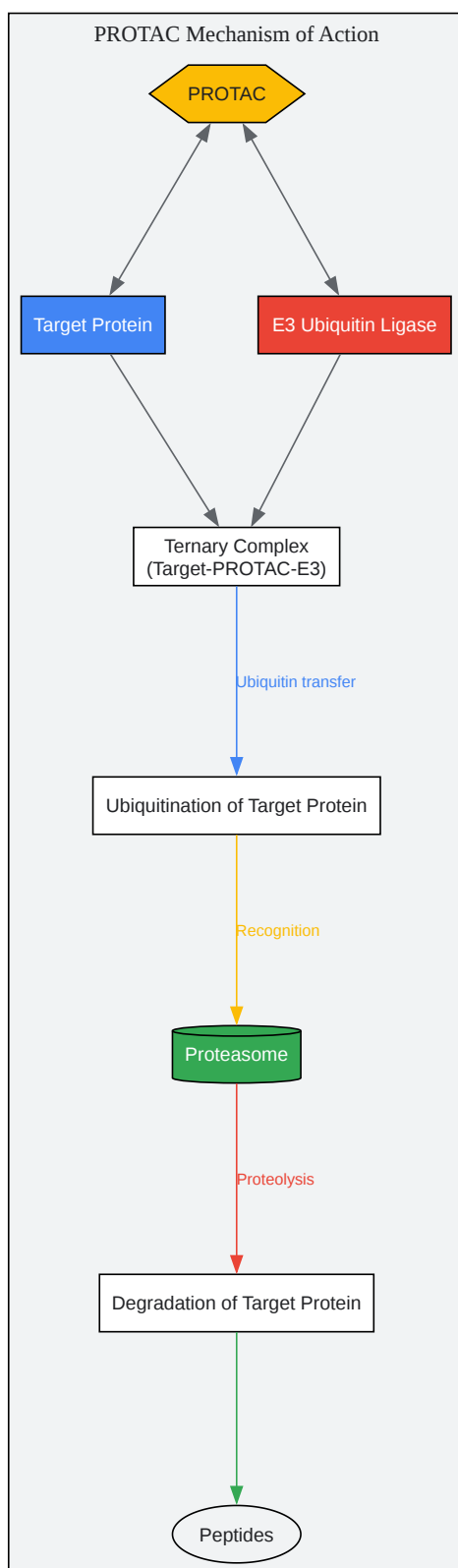


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Caption: Generalized workflow for the synthesis of a PROTAC using a **N-Boc-N-bis(PEG3-acid)** linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The PROTACs synthesized using these linkers function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for Coupling a Primary Amine to **N-Boc-N-bis(PEG3-acid)**:

- **Dissolution:** Dissolve **N-Boc-N-bis(PEG3-acid)** in a suitable organic solvent (e.g., DMSO).
- **Activation:** Add an activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution to activate the carboxylic acid groups.
- **Reaction:** Introduce the amine-containing molecule to the activated linker solution.
- **Incubation:** Allow the reaction to proceed at room temperature with stirring for a specified period.
- **Purification:** Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted starting materials and byproducts.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized depending on the specific substrates being used.

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